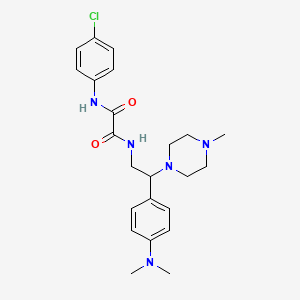
N1-(4-chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(4-chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H30ClN5O2 and its molecular weight is 443.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent Probes for Metal Ions and Amino Acids
Research on related chemical compounds shows applications in developing fluorescent probes for detecting metal ions and amino acids in aqueous solutions. For instance, polymers containing dimethylamino and methylpiperazin groups have been synthesized and shown high selectivity and sensitivity toward Hg2+ and Cu2+ ions. These polymers facilitate the detection of these metal ions at very low concentrations, highlighting their potential for environmental monitoring and safety assessments. Additionally, the interaction with Cu2+ ions has been utilized for label-free detection of amino acids, indicating potential applications in biochemical research and diagnostics (Guo et al., 2014).
Sigma Receptor Ligands and Antidystonic Effects
Another area of application is in the characterization of novel sigma receptor ligands. Compounds with structures incorporating dimethylamino and methylpiperazine groups have been studied for their selectivity for sigma binding sites. These compounds, through behavioral studies in rats, have shown potential antidystonic effects, suggesting their use as antagonists at sigma sites. This research presents a promising avenue for developing new treatments for disorders related to sigma receptor dysregulation, such as dystonia and possibly other neuropsychiatric conditions (Matsumoto et al., 1995).
Nonlinear Optical Properties
Compounds bearing the dimethylamino and methylpiperazine motifs have also been explored for their nonlinear optical properties. Research in this field has led to the synthesis of compounds demonstrating significant third-order nonlinear optical behavior. Such compounds exhibit potential for applications in optical devices, including optical limiters, by switching from saturable to reverse saturable absorption with varying excitation intensities. This capability highlights their utility in developing advanced materials for photonic technologies (Rahulan et al., 2014).
Antimicrobial Agents
The chemical framework of N1-(4-chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide also finds relevance in the synthesis of antimicrobial agents. Thiazolidinone derivatives containing dimethylamino and methylpiperazine groups have been synthesized and evaluated for their antimicrobial activity against a range of bacterial and fungal strains. This research suggests the potential of such compounds in developing new antimicrobial drugs, contributing to the fight against resistant microbial infections (Patel et al., 2012).
Properties
IUPAC Name |
N'-(4-chlorophenyl)-N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30ClN5O2/c1-27(2)20-10-4-17(5-11-20)21(29-14-12-28(3)13-15-29)16-25-22(30)23(31)26-19-8-6-18(24)7-9-19/h4-11,21H,12-16H2,1-3H3,(H,25,30)(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAUUUGLLLSKCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-chlorobenzamido)-N-[2-(2-methoxyphenoxy)ethyl]-1H-indole-2-carboxamide](/img/structure/B2953983.png)
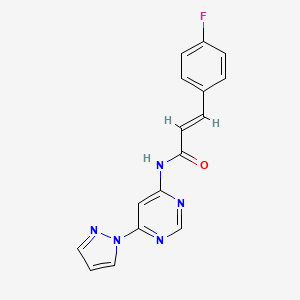
![2-({2-[(4-Nitrophenyl)amino]ethyl}amino)ethanol](/img/structure/B2953987.png)
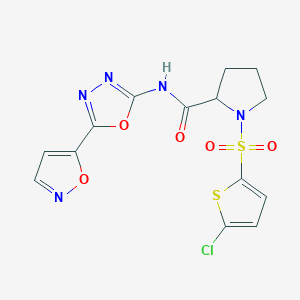
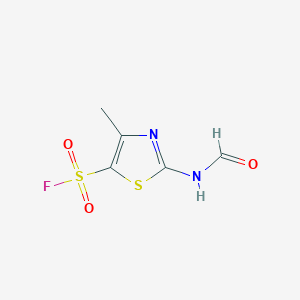
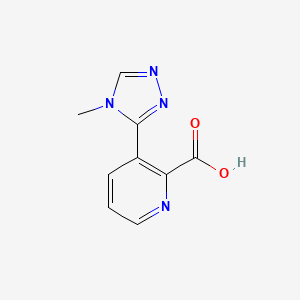

![5-((4-Methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2953993.png)
![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2953996.png)
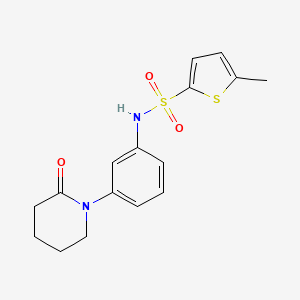
![N-(1,3-benzodioxol-5-yl)-2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2953999.png)
![8-chloro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2954000.png)
![Thiazolo[5,4-b]pyridin-2-amine, 5-methyl-](/img/structure/B2954001.png)

